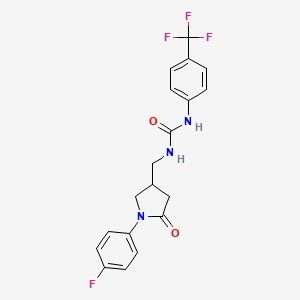
1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C19H17F4N3O2 and its molecular weight is 395.358. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea is a synthetic compound that has attracted interest for its potential biological activities. Its unique structure, characterized by a pyrrolidinone ring and various aromatic substituents, suggests diverse interactions with biological targets. This article reviews the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C18H19F4N2O, with a molecular weight of 360.35 g/mol. The presence of both fluorine and trifluoromethyl groups enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological membranes.
This compound primarily acts through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to target dihydropteroate synthase, an enzyme critical for folic acid synthesis in bacteria, thereby exhibiting antimicrobial properties.
- Receptor Binding : The compound's structure allows it to interact with various receptors, potentially modulating signaling pathways related to inflammation and cell proliferation.
Antimicrobial Properties
Research indicates that the compound exhibits antimicrobial activity against certain bacterial strains. For example, it has been evaluated for its effectiveness against Mycobacterium smegmatis and Mycobacterium abscessus, demonstrating no growth inhibition at concentrations up to 100 µM . This suggests limited efficacy as an anti-mycobacterial agent.
Anti-inflammatory Effects
In vitro studies have suggested that the compound may possess anti-inflammatory properties. It appears to modulate the expression of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
Anticancer Activity
Preliminary studies indicate potential anticancer effects through the induction of apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in regulating apoptosis.
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on dihydropteroate synthase. The results showed a significant reduction in enzyme activity, indicating its potential as a lead compound for developing new antimicrobial agents targeting folic acid synthesis pathways.
Case Study 2: Anticancer Activity
In another study involving various human cancer cell lines, the compound demonstrated cytotoxicity at micromolar concentrations. Flow cytometry analysis confirmed that treated cells underwent apoptosis, highlighting its potential role in cancer therapy .
Comparative Analysis
To understand the compound's biological activity better, it can be compared with structurally similar compounds:
| Compound Name | Structure Similarities | Biological Activity |
|---|---|---|
| 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(m-tolyl)urea | Chlorine instead of fluorine | Moderate enzyme inhibition |
| 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(p-tolyl)urea | Different aromatic substitution | Enhanced receptor binding |
| 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(m-xylyl)urea | Xylyl group substitution | Variable solubility and stability |
属性
IUPAC Name |
1-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F4N3O2/c20-14-3-7-16(8-4-14)26-11-12(9-17(26)27)10-24-18(28)25-15-5-1-13(2-6-15)19(21,22)23/h1-8,12H,9-11H2,(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKINAWIINPQJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)CNC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













